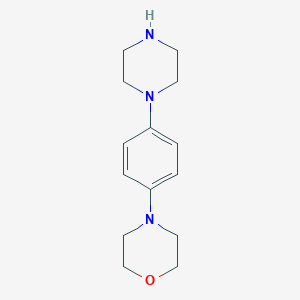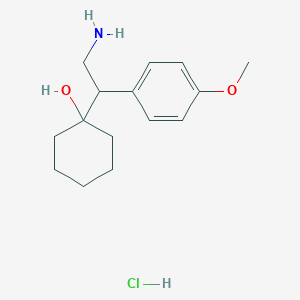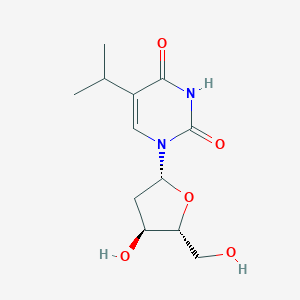
Epervudine
Übersicht
Beschreibung
Epervudine, also known as 5-isopropyl-2’-deoxyuridine, is an antiviral compound . The antiviral effect of Epervudine on herpes viruses (HSV-1 and HSV-2) is based on the sensitivity of virus DNA to nucleases due to Epervudine incorporation into the virus DNA and the resulting change in DNA conformation .
Synthesis Analysis
Analytical and stability studies have been carried out during the formulation development of an antiviral ointment named Hevizos, which contains Epervudine . To assay the active ingredient and to detect the impurities, a high-performance liquid chromatographic method was adapted and validated .
Molecular Structure Analysis
Epervudine has a molecular formula of C12H18N2O5 . Its average mass is 270.282 Da and its mono-isotopic mass is 270.121582 Da . It has 3 defined stereocenters .
Chemical Reactions Analysis
While specific chemical reactions involving Epervudine are not detailed in the search results, it’s worth noting that monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms .
Physical And Chemical Properties Analysis
Epervudine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 65.0±0.3 cm3 . It has 7 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its polar surface area is 99 Å2 and its molar volume is 198.9±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Epervudine: is recognized for its antiviral properties, particularly against herpes viruses (HSV-1 and HSV-2). The compound’s incorporation into viral DNA alters the DNA conformation, making it more susceptible to nucleases . This unique mechanism can be leveraged to develop targeted antiviral therapies, potentially offering a new line of defense against herpesvirus infections.
Antineoplastic Potential
As a uridine derivative, Epervudine has been explored for its use as an antineoplastic agent . Its ability to interfere with nucleic acid synthesis suggests that it could be effective in inhibiting the proliferation of cancer cells. Further research in this area could lead to novel cancer treatments, especially for cancers that are resistant to traditional chemotherapy.
Biochemical Research
In the realm of biochemistry, Epervudine’s impact on DNA structure and function makes it a valuable tool for studying nucleic acid dynamics and enzyme interactions . Researchers can use Epervudine to induce specific changes in DNA and observe the resulting biochemical responses, thereby gaining insights into cellular processes and disease mechanisms.
Pharmacological Studies
Epervudine’s role in pharmacology is tied to its antiviral and antineoplastic activities. It serves as a model compound for studying drug-DNA interactions and the pharmacodynamics of nucleoside analogs . Understanding how Epervudine interacts with cellular components can inform the design of more effective drugs with fewer side effects.
Biotechnological Applications
In biotechnology, Epervudine may be used to develop antiviral coatings or treatments for materials that are prone to viral contamination . Its antiviral action could be harnessed to create surfaces that reduce the spread of viruses, which is particularly relevant in healthcare settings.
Molecular Biology Research
Epervudine contributes to molecular biology by serving as a tool to study the regulation of gene expression and the effects of nucleoside analogs on genetic material . It can be used to investigate the consequences of incorporating synthetic nucleosides into DNA, thus aiding in the understanding of genetic stability and mutation rates.
Zukünftige Richtungen
While specific future directions for Epervudine were not found in the search results, the field of therapeutic peptides, which includes compounds like Epervudine, is advancing with the application of new technologies . This suggests that there may be ongoing research and development involving Epervudine.
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUXVYXSRZACJ-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208877 | |
| Record name | Epervudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epervudine | |
CAS RN |
60136-25-6 | |
| Record name | 5-Isopropyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epervudine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epervudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPERVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Epervudine metabolized and excreted from the body?
A1: While the specific metabolic pathways of Epervudine are not detailed in the provided studies, research using radiolabeled Epervudine in rats sheds light on its excretion. Following both oral and intravenous administration, rapid elimination is observed. Within a 24-hour period, approximately 50% of the administered dose is excreted in urine and 20% in feces []. This suggests that both renal and biliary routes contribute to Epervudine's elimination.
Q2: Has Epervudine demonstrated efficacy in treating herpes simplex virus infections?
A2: A clinical study compared the efficacy of topical Epervudine ointment (Hevizos) to acyclovir ointment (Zovirax) in treating recurrent labial herpes in 51 patients []. The study found no significant difference in the healing time of herpetic lesions between the two treatment groups. Interestingly, the relapse rate over a two-month period was numerically lower in the Epervudine group (20.8%) compared to the acyclovir group (44.4%), although this difference was not statistically significant [].
Q3: What analytical techniques are used to study Epervudine?
A3: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify Epervudine concentrations in biological samples like serum []. This method has been validated for accuracy and precision, meeting the requirements for pharmacokinetic studies. Additionally, stability studies utilized HPLC to monitor Epervudine degradation and assess the stability of the ointment formulation under various conditions []. The use of radiolabeled (14C) Epervudine enabled researchers to track its absorption, distribution, and excretion in animal models [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



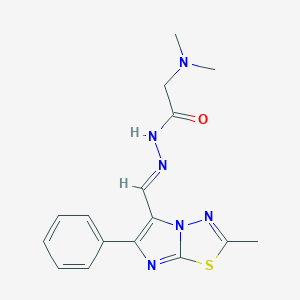
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)


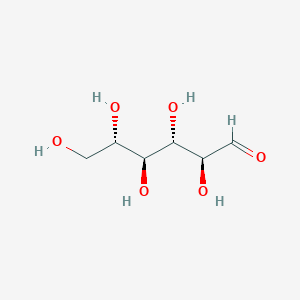
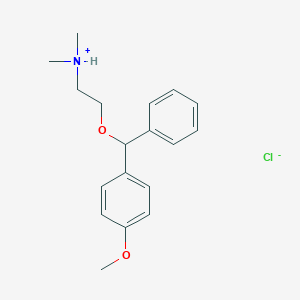
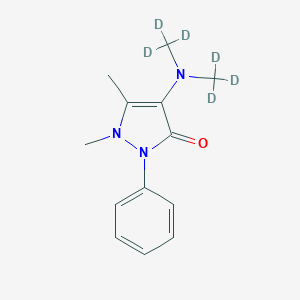
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)




